molecular formula C24H22N4O3S B299380 N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No. B299380
M. Wt: 446.5 g/mol
InChI Key: UFIMGEFGWXDQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide, also known as DMPTB, is a novel chemical compound that has gained attention for its potential use in scientific research. DMPTB belongs to the class of benzimidazole derivatives and has been found to exhibit multiple biological activities, making it a promising candidate for various applications in the field of biomedical research.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways involved in the development and progression of various diseases.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses and to reduce inflammation in animal models of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is its broad spectrum of biological activities, which makes it a promising candidate for various applications in scientific research. However, its use in lab experiments may be limited by its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

Further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide and to determine its potential use in the treatment of various diseases. Future studies may also focus on the optimization of its synthesis method and the development of new derivatives with improved biological activities and reduced toxicity. Additionally, the use of N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide in combination with other drugs or therapies may be explored to enhance its therapeutic efficacy.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxyaniline with 2-thiophenecarboxylic acid, followed by the reaction with 2-methylimidazole and 1,2-dibromoethane. The final product is obtained through the reaction of the intermediate compound with 2-aminobenzimidazole and trifluoroacetic acid.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has been found to exhibit multiple biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.

properties

Product Name

N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-methyl-4-thiophen-2-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C24H22N4O3S/c1-14-21(23(29)26-17-11-10-15(30-2)13-19(17)31-3)22(20-9-6-12-32-20)28-18-8-5-4-7-16(18)27-24(28)25-14/h4-13,22H,1-3H3,(H,25,27)(H,26,29)

InChI Key

UFIMGEFGWXDQDG-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CS4)C(=O)NC5=C(C=C(C=C5)OC)OC

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CS4)C(=O)NC5=C(C=C(C=C5)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.